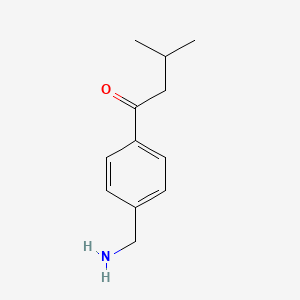

4-(3-Methyl-butyryl)-benzylamine

货号:

B8676568

分子量:

191.27 g/mol

InChI 键:

YSMGQZSQVHCFSM-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-(3-Methyl-butyryl)-benzylamine is a benzylamine derivative characterized by a 3-methyl-butyryl (isovaleryl) group attached to the para position of the benzylamine core. The compound’s structure combines the aromatic benzylamine moiety with a branched acyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

属性

分子式 |

C12H17NO |

|---|---|

分子量 |

191.27 g/mol |

IUPAC 名称 |

1-[4-(aminomethyl)phenyl]-3-methylbutan-1-one |

InChI |

InChI=1S/C12H17NO/c1-9(2)7-12(14)11-5-3-10(8-13)4-6-11/h3-6,9H,7-8,13H2,1-2H3 |

InChI 键 |

YSMGQZSQVHCFSM-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)CN |

产品来源 |

United States |

相似化合物的比较

Substituted Benzylamines

- 4-(Boc-aminomethyl)benzylamine (3): Used as a precursor in synthesizing CXCR4-targeting anti-inflammatory agents. The Boc-protected amine allows controlled functionalization, contrasting with 4-(3-methyl-butyryl)-benzylamine’s acyl group, which may reduce nucleophilicity and alter receptor binding .

- 4-(Trifluoromethoxy)benzylamine : Marketed for industrial applications, this derivative’s electron-withdrawing trifluoromethoxy group enhances stability but reduces basicity compared to the electron-donating 3-methyl-butyryl group .

Functionalized Benzylamines

- Benzylamine-sulfonamide derivatives (4a–4u) : Synthesized via acetylation and substitution reactions, these compounds exhibit modified electronic profiles due to sulfonamide and heterocyclic substituents. In contrast, the 3-methyl-butyryl group in the target compound may enhance membrane permeability due to increased lipophilicity .

Table 1: Structural and Functional Comparison of Benzylamine Derivatives

Cytotoxicity and Anticancer Activity

- Aniline vs. Benzylamine Derivatives: Aniline-based compounds (e.g., 4f, 4h, 4e) exhibit superior cytotoxicity compared to benzylamine analogs (3a, 4a) due to electronegative groups (-F, -NO2) enhancing target interaction.

- Benzimidazole-Benzylamine Hybrids (3g, 4g) : The benzimidazole moiety enhances DNA intercalation, a feature absent in this compound, suggesting divergent mechanisms of action .

Antimicrobial and Enzyme Inhibition

Reactivity with CO2

- Benzylamine Protection : Forms carbamates/bicarbamates under CO2 and DBU, a reversible process. The 3-methyl-butyryl group may sterically hinder similar reactions, altering protection strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。